molecular formula C11H12N2O6S B12524534 N-{[(4-Methylbenzene-1-sulfonyl)amino](oxo)acetyl}glycine CAS No. 701210-32-4

N-{[(4-Methylbenzene-1-sulfonyl)amino](oxo)acetyl}glycine

Katalognummer: B12524534
CAS-Nummer: 701210-32-4
Molekulargewicht: 300.29 g/mol
InChI-Schlüssel: XJOJVKVFINMAHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine is a compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a benzene ring, which is further connected to an amino group and an acetylated glycine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine typically involves the reaction of 4-methylbenzene-1-sulfonyl chloride with glycine in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonamide, which is then acetylated to yield the final product. The reaction conditions often include the use of solvents such as methanol or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to a decrease in tumor growth and proliferation in cancer cells. Additionally, its role as a dihydrofolate reductase inhibitor involves blocking the enzyme’s activity, which is crucial for DNA synthesis and cell division .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

N-{(4-Methylbenzene-1-sulfonyl)aminoacetyl}glycine is unique due to its combined structural features of a sulfonyl group, an acetylated glycine moiety, and a benzene ring. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

701210-32-4

Molekularformel

C11H12N2O6S

Molekulargewicht

300.29 g/mol

IUPAC-Name

2-[[2-[(4-methylphenyl)sulfonylamino]-2-oxoacetyl]amino]acetic acid

InChI

InChI=1S/C11H12N2O6S/c1-7-2-4-8(5-3-7)20(18,19)13-11(17)10(16)12-6-9(14)15/h2-5H,6H2,1H3,(H,12,16)(H,13,17)(H,14,15)

InChI-Schlüssel

XJOJVKVFINMAHT-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.